5,6-Dibromo-2,1,3-benzothiadiazole
Overview
Description
5,6-Dibromo-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H2Br2N2S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzothiadiazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Mechanism of Action
Target of Action
5,6-Dibromo-2,1,3-benzothiadiazole is primarily used as a building block in the synthesis of organic semiconductors . Its primary targets are the electron-rich components of these semiconductors, where it acts as an electron-withdrawing unit .
Mode of Action
The compound interacts with its targets through π-π stacking interactions . The presence of bromine atoms on the benzothiadiazole ring enhances its electron-withdrawing nature, which allows it to interact effectively with electron-rich components of the semiconductor .
Biochemical Pathways
By interacting with electron-rich components, it helps to lower the band gap of the semiconducting materials, thereby enhancing their performance .
Result of Action
The interaction of this compound with its targets results in the creation of semiconducting materials with a lower band gap . This can lead to improved performance of the semiconductors, including higher open-circuit voltage in organic photovoltaics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its interaction with other components during the synthesis of semiconductors . Additionally, the temperature and other conditions of the reaction environment can also impact the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dibromo-2,1,3-benzothiadiazole can be synthesized by brominating 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in hydrobromic acid as the brominating agent . The reaction conditions are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the benzothiadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger molecules and conductive polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as morpholine and piperidine.
Cross-Coupling: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Cross-Coupling Reactions: The major products are larger organic molecules and polymers used in electronic applications.
Scientific Research Applications
5,6-Dibromo-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Photovoltaic Devices: It is employed in the development of organic photovoltaic materials due to its electron-withdrawing properties.
Material Science: The compound is used in the synthesis of various organic semiconductors and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole used in similar applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative that offers enhanced electron-withdrawing properties.
Uniqueness
5,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other derivatives. Its ability to participate in various chemical reactions and its applications in organic electronics make it a valuable compound in material science and electronic research .
Properties
IUPAC Name |
5,6-dibromo-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGOHYQUCNHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453175 | |
Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18392-81-9 | |
Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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